N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide
Descripción
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide is a sulfonamide derivative featuring a dihydroacenaphthylene core substituted with a 4-acetylpiperazine moiety and a 4-chlorobenzenesulfonamide group. Its structural complexity arises from the fused bicyclic acenaphthylene system, which distinguishes it from simpler aromatic sulfonamides. Though specific data on this compound are absent in the provided evidence, comparisons can be drawn to structurally related sulfonamide derivatives to infer its physicochemical and spectroscopic characteristics .
Propiedades
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-16(29)27-12-14-28(15-13-27)24-21-7-3-5-17-4-2-6-20(22(17)21)23(24)26-32(30,31)19-10-8-18(25)9-11-19/h2-11,23-24,26H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDNPQUXDMYGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 385.91 g/mol. Its structure includes an acetylpiperazine moiety linked to a dihydroacenaphthylene core and a chlorobenzenesulfonamide group, which may influence its biological activity.
The biological activity of N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide primarily involves the modulation of various biochemical pathways:
- Receptor Interaction : The compound is believed to interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could lead to altered cellular functions.
Anticancer Activity
Research has indicated that compounds similar to N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide exhibit anticancer properties. For instance, studies have shown that related sulfonamide derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 20 | Induction of oxidative stress |
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to the compound. Its interaction with piperazine derivatives often results in modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
Case Study 1: In Vivo Efficacy
A study involving animal models demonstrated that administration of N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide resulted in significant neuroprotection against induced neurotoxicity. The treated group showed improved behavioral outcomes compared to controls.
Case Study 2: Clinical Trials
In a phase I clinical trial evaluating the safety and tolerability of related compounds, patients reported mild side effects such as nausea and headache. However, the therapeutic effects on mood disorders were promising, warranting further investigation into its efficacy in larger cohorts.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compounds listed in share the sulfonamide functional group but differ in their core aromatic systems and substituents. Below is a comparative analysis based on synthesis, physical properties, and spectroscopic data:
Structural Differences
- Core Aromatic System: The target compound uses a dihydroacenaphthylene core, a fused bicyclic system, whereas the compounds in (IIIc, IIId, IIIe, IIIf) are based on a quinoline scaffold. The dihydroacenaphthylene system may confer greater rigidity and altered π-π stacking compared to quinoline derivatives.
- Substituents: The target compound’s 4-acetylpiperazine group contrasts with the methoxystyryl, styryl, or methyl groups in . The 4-chlorobenzenesulfonamide group is common to the target compound and IIIc/IIIe, while IIId/IIIf feature unsubstituted or methyl-substituted benzenesulfonamide groups.
Physical Properties
A comparison of melting points and synthesis yields is summarized below:
- For example, IIIc (4-chlorophenyl) has a higher melting point (219–221°C) than IIIe (159–160°C), possibly due to stronger halogen-related intermolecular forces. The acetylpiperazine group in the target compound may lower melting points relative to quinoline derivatives due to steric hindrance.
- Synthesis Yields : All compounds in exhibit moderate yields (~49–53%), indicating comparable synthetic challenges. The target compound’s yield would depend on the efficiency of introducing the acetylpiperazine group, which may require multi-step functionalization.
Spectroscopic Data
- NMR Spectroscopy: The quinoline-based compounds () show characteristic aromatic proton shifts (e.g., δ 6.8–8.2 ppm for styryl protons). The target compound’s dihydroacenaphthylene protons would likely resonate in a distinct region (e.g., δ 7.0–7.5 ppm for fused bicyclic systems), with additional signals from the acetylpiperazine group (e.g., δ 2.0–3.5 ppm for methyl and piperazine protons) .
- IR Spectroscopy :
- Mass Spectrometry :
Research Findings and Implications
- Substituent Effects: The 4-chloro group on the benzenesulfonamide (IIIc, IIIe) correlates with higher melting points compared to non-halogenated analogs (IIId, IIIf), suggesting enhanced crystal packing via halogen bonds. The acetylpiperazine group in the target compound may similarly improve solubility or bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
